

In-Depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoropyridine-5-carbonyl chloride

Cat. No.: B1316641

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-5-carbonyl chloride, also known as 6-fluoronicotinoyl chloride, is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, namely the electron-withdrawing fluorine atom and the reactive acyl chloride group, make it a valuable building block for the synthesis of a wide range of complex organic molecules and active pharmaceutical ingredients (APIs). The fluorine substituent enhances the reactivity of the pyridine ring towards nucleophilic aromatic substitution, while the carbonyl chloride functionality allows for facile acylation reactions. This guide provides a comprehensive overview of the physical and chemical characteristics of **2-Fluoropyridine-5-carbonyl chloride**, along with key experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Fluoropyridine-5-carbonyl chloride** is presented below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	65352-94-5	[1]
Molecular Formula	C ₆ H ₃ ClFNO	[1]
Molecular Weight	159.55 g/mol	[1]
Boiling Point	90-94 °C at 15 mmHg 218.9 °C at 760 mmHg (Predicted)	[2]
Density	1.408 g/cm ³ (Predicted)	
Appearance	Not explicitly found, but related compounds are often liquids or low-melting solids.	
Solubility	Soluble in many common organic solvents.	
Melting Point	Data not available in the search results.	

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-Fluoropyridine-5-carbonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of both the fluorine and carbonyl chloride substituents.
- ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
- ¹⁹F NMR: The fluorine NMR spectrum will exhibit a characteristic signal for the fluorine atom attached to the pyridine ring, confirming its presence and electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoropyridine-5-carbonyl chloride** is characterized by specific absorption bands corresponding to its functional groups:

- C=O Stretching: A strong absorption band is expected in the range of 1750-1800 cm^{-1} for the carbonyl chloride group.[3]
- Aromatic C=C and C=N Stretching: Bands in the region of 1400-1600 cm^{-1} are characteristic of the pyridine ring.
- C-F Stretching: A strong absorption band in the range of 1000-1300 cm^{-1} indicates the presence of the carbon-fluorine bond.[3]

Mass Spectrometry (MS)

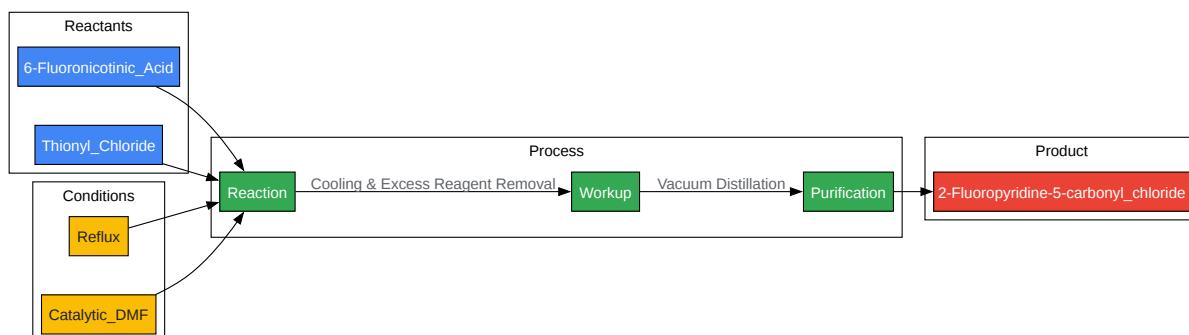
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **2-Fluoropyridine-5-carbonyl chloride** is expected to show a molecular ion peak corresponding to its molecular weight.

Reactivity and Stability

2-Fluoropyridine-5-carbonyl chloride is a reactive compound due to the presence of the acyl chloride group. It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution reactions.

Experimental Protocols

Synthesis of **2-Fluoropyridine-5-carbonyl chloride**


A common method for the synthesis of **2-Fluoropyridine-5-carbonyl chloride** involves the reaction of 6-fluoronicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride.

Protocol: Synthesis from 6-Fluoronicotinic Acid using Thionyl Chloride

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-fluoronicotinic acid in an excess of thionyl chloride. A catalytic amount of

N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

- Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂).
- Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
- Purification: The crude **2-Fluoropyridine-5-carbonyl chloride** can be purified by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Fluoropyridine-5-carbonyl chloride**.

Handling and Storage

2-Fluoropyridine-5-carbonyl chloride should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety

glasses, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR [m.chemicalbook.com]
- 2. volochem.com [volochem.com]
- 3. Buy 2-Fluoropyridine-5-carbonyl chloride | 65352-94-5 [smolecule.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Fluoropyridine-5-carbonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316641#physical-characteristics-of-2-fluoropyridine-5-carbonyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com